![molecular formula C12H15N7O B2800747 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 866142-78-1](/img/structure/B2800747.png)

1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

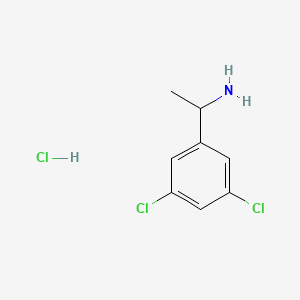

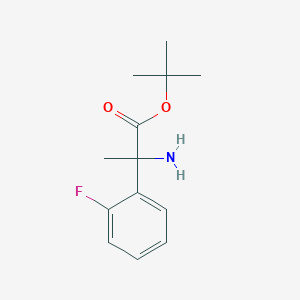

“1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one” is a chemical compound that belongs to a class of compounds known as benzotriazole derivatives . It contains a pyrimidine ring, which is a key component in many bioactive molecules . This compound has been synthesized and studied for its potential bioactivity .

Synthesis Analysis

The synthesis of this compound involves the design and creation of benzotriazole derivatives . The structures of these compounds are characterized by 1H NMR, IR, MS, and elemental analyses . The yield of the synthesized compound was reported to be 76.8% .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, a piperazine ring, and a triazole ring . The 1H NMR spectrum provides detailed information about the hydrogen atoms in the molecule .Physical and Chemical Properties Analysis

The compound is a white crystal with a melting point of 164–165°C . The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule .Scientific Research Applications

Synthesis and Antimicrobial Activity

Recent research has focused on the synthesis of new compounds containing the 1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one moiety and evaluating their antimicrobial properties. For instance, studies have synthesized new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing the 1,2,3-triazole moiety, which have shown promising antimicrobial activities (Abdelriheem, Zaki, & Abdelhamid, 2017). These compounds are significant for their potential use in developing new antimicrobial agents.

Antitumor Activity

Another critical area of application is in the synthesis of derivatives for antitumor activity. Research has developed new pyrido[2,3-d]pyrimidine derivatives and evaluated their in vitro antitumor effects against various cancer cell lines. These studies have identified compounds with potent antitumor activities, offering insights into potential cancer therapies (Gineinah, Nasr, Badr, & El-Husseiny, 2013).

Enzyme Inhibition

Compounds containing the this compound framework have also been explored for their enzyme inhibitory activities. Novel derivatives have been synthesized and screened for monoamine oxidase inhibition, showing selective inhibition which is crucial for treating various neurological disorders (Kaya, Yurttaş, Sağlık, Levent, Özkay, & Kaplancıklı, 2017).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound interacts with its target, PARP, by inhibiting its catalytic activity . This results in the enhancement of PARP1 cleavage, an increase in the phosphorylation of H2AX, and an increase in CASPASE 3/7 activity .

Biochemical Pathways

The inhibition of PARP leads to the disruption of DNA repair pathways, particularly the base excision repair pathway. This can result in the accumulation of DNA damage, leading to cell death, particularly in cancer cells that are heavily reliant on PARP for survival .

Result of Action

The compound’s action results in a loss of cell viability in human estrogen-receptor-positive breast cancer cells . The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells .

Properties

IUPAC Name |

1-(4-pyrimidin-2-ylpiperazin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N7O/c20-11(8-19-10-13-9-16-19)17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,9-10H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUPPCZOIWUBIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}butanamide](/img/structure/B2800675.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2800676.png)

![1,3,5-trimethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2800678.png)

![Methyl 3-[(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2800680.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)